4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methyl-5-phenylpyrrol-1-yl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2.ClH/c1-13-7-8-16(14-5-3-2-4-6-14)18(13)15-9-11-17-12-10-15;/h2-8,15,17H,9-12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNJMZLRSARWJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2CCNCC2)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671414 |

Source

|

| Record name | 4-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185319-71-4 |

Source

|

| Record name | Piperidine, 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185319-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride

Introduction

In the landscape of modern drug discovery, molecules incorporating nitrogen-containing heterocyclic scaffolds are of paramount importance. The pyrrole and piperidine ring systems, in particular, are foundational motifs present in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The subject of this guide, this compound, is a compound that marries these two key structures. The pyrrole moiety, a five-membered aromatic heterocycle, is a cornerstone in drugs like the cholesterol-lowering agent atorvastatin, while the six-membered saturated piperidine ring provides a flexible, basic nitrogen center crucial for the pharmacological profile of many central nervous system agents.[2]

This technical guide offers a comprehensive, research-level examination of the core . As drug development professionals know, a thorough understanding of a compound's molecular characteristics—its structure, solubility, stability, and spectral signature—is a non-negotiable prerequisite for advancing it through the development pipeline. This document moves beyond a simple data sheet, providing not only the expected properties but also the causality behind analytical choices and detailed, self-validating protocols for their experimental determination.

Molecular Structure and Core Identifiers

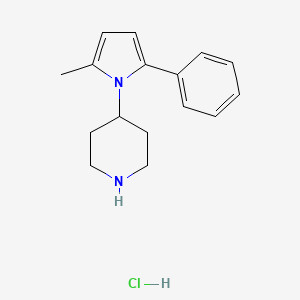

The structural foundation of the target compound consists of a piperidine ring N-substituted with a 2-methyl-5-phenyl-1H-pyrrole group. The hydrochloride salt form is achieved through the protonation of the basic piperidine nitrogen. This salt formation is a deliberate and critical choice in drug development, typically employed to enhance the stability and aqueous solubility of a compound compared to its free base form.[3]

Caption: 2D structure of this compound.

Table 1: Core Compound Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)piperidine hydrochloride | - |

| CAS Number | 1185319-71-4 | [4] |

| Molecular Formula | C₁₈H₂₃ClN₂ | Calculated |

| Molecular Weight | 302.85 g/mol | Calculated |

Physical State and Solubility Profile

Expected Properties

Based on analogous piperidine hydrochloride salts, the compound is expected to be a white to off-white crystalline solid at room temperature.[5][6] This solid form confers greater stability and ease of handling compared to the often-oily or low-melting-point free base.

The solubility is dictated by the ionic character of the hydrochloride salt. It is predicted to have high solubility in polar protic solvents like water, methanol, and ethanol, where the solvent can effectively solvate the piperidinium cation and chloride anion. Conversely, it will likely exhibit poor solubility in non-polar organic solvents such as hexane and toluene.[3]

Table 2: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

|---|---|---|

| Water | Soluble | High polarity, hydrogen bonding, and solvation of ions. |

| Methanol/Ethanol | Soluble | Polar protic solvents capable of solvating the salt.[5] |

| Dichloromethane | Sparingly Soluble | Moderate polarity may allow for some dissolution. |

| Toluene/Hexane | Insoluble | Non-polar solvents cannot effectively solvate the ions. |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol provides a reliable system for quantifying equilibrium solubility, a critical parameter for formulation and bioavailability studies.

Causality: The shake-flask method is the gold standard because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility rather than a kinetic estimate. Incubation at a controlled temperature is essential as solubility is temperature-dependent.

-

Preparation: Add an excess amount of the compound (enough to ensure a saturated solution with visible solid remaining) to a known volume (e.g., 5 mL) of the desired solvent in a sealed glass vial.

-

Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C) for 24-48 hours. This duration is chosen to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the samples at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution & Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The presence of remaining solid in the vial after equilibration validates that a saturated solution was achieved.

Thermal and Acid-Base Properties

Melting Point

The melting point of a crystalline solid is a key indicator of purity. For ionic compounds like hydrochloride salts, the melting point is typically sharp and elevated due to the strong electrostatic forces in the crystal lattice. While the exact value for this compound is not publicly documented, similar piperidine hydrochloride derivatives melt at high temperatures, often in the 200-250 °C range.[7][8]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry compound.

-

Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the closed end.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow range (<2 °C) is indicative of high purity.

Acidity Constant (pKa)

The pKa value is fundamental to predicting a drug's behavior in physiological environments. For this molecule, the basicity stems from the lone pair of electrons on the piperidine nitrogen. The pyrrole nitrogen's lone pair is part of the aromatic system and is non-basic. The pKa of the conjugate acid of piperidine is approximately 11.1-11.2.[9][10] The bulky N-substituent may slightly alter this value, but it is expected to remain a strong base.

Caption: Acid-base equilibrium of the piperidine nitrogen.

Experimental Protocol: Potentiometric Titration for pKa Determination Causality: Potentiometric titration is a direct and accurate method for determining pKa. It measures the change in pH (or potential) as a function of the volume of added titrant, allowing for the precise identification of the half-equivalence point where pH = pKa.

-

Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of methanol and water to ensure solubility).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25 °C). Use a calibrated pH electrode and a micro-burette.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic and Spectrometric Characterization

A combination of spectroscopic techniques provides an unambiguous structural fingerprint of the molecule.

Caption: A logical workflow for comprehensive physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: Expected signals would include:

-

Aromatic region (δ 7.0-8.0 ppm): Multiplets corresponding to the protons on the phenyl ring.

-

Pyrrole region (δ 6.0-6.5 ppm): Two distinct signals for the two protons on the pyrrole ring.

-

Piperidine region (δ 1.5-4.0 ppm): Complex multiplets for the aliphatic protons of the piperidine ring. The protons on the carbon attached to the nitrogen will be shifted downfield.

-

Methyl region (δ ~2.0 ppm): A singlet for the methyl group on the pyrrole ring.

-

Amine proton (N-H): A broad singlet, potentially downfield, whose visibility and chemical shift depend on the solvent and concentration.

-

-

¹³C NMR: Distinct signals are expected for each unique carbon, including the aromatic carbons of the phenyl and pyrrole rings, the aliphatic carbons of the piperidine ring, and the methyl carbon.

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. DMSO-d₆ is often preferred for hydrochloride salts as it can allow for the observation of the N-H proton.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Acquisition: Run standard ¹H, ¹³C, and, if needed for structural confirmation, 2D correlation experiments like COSY and HSQC.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and investigating the compound's fragmentation, which aids in structural elucidation.

Causality: Electrospray ionization (ESI) is the method of choice as it is a "soft" ionization technique suitable for polar, non-volatile molecules like hydrochloride salts.[11] It typically generates a protonated molecular ion of the free base, [M+H]⁺, which is readily detectable.

-

Expected Ion: In positive ion mode ESI-MS, the primary ion observed will be that of the free base, corresponding to an m/z of [C₁₈H₂₂N₂ + H]⁺ = 267.18.

-

Fragmentation: Tandem MS (MS/MS) would likely show fragmentation at the C-N bond connecting the piperidine and pyrrole rings, as this is a structurally significant and relatively labile linkage.

Caption: A predicted major fragmentation pathway in tandem mass spectrometry.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Chromatography (LC): Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).

-

Mass Spectrometry (MS): Analyze the column eluent using an ESI source in positive ion mode. Acquire full scan data to identify the [M+H]⁺ ion and product ion scans (MS/MS) on the parent ion to observe fragmentation.

Conclusion

The are defined by its constituent heterocyclic systems and its nature as a salt. It is anticipated to be a stable, crystalline solid with good solubility in polar solvents, a property conferred by the hydrochloride group. Its basicity, governed by the piperidine nitrogen, is a key determinant of its behavior in biological systems. The outlined spectroscopic and analytical protocols provide a robust framework for the empirical confirmation of these properties. This foundational data is indispensable for any further research and development, underpinning critical decisions in formulation, toxicology, and pharmacokinetic studies for this promising molecular scaffold.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140498, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Retrieved from [Link]

-

Ahmad, I., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 4. Retrieved from [Link]

-

Merck Index. (n.d.). Piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50925457, 5-phenyl-2-(2-(piperidine-1-carbonyl)phenyl)-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one. Retrieved from [Link]

-

MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

PubMed. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

ResearchGate. (2021). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of (a) pyrrole (m/z 67) and 2-cyclohexen-1-one (m/z.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3034032, Piperidine, 4-(phenylmethyl)-, hydrochloride (1:1). Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. Retrieved from [Link]

-

ChemZQ. (n.d.). 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrole - NIST WebBook. Retrieved from [Link]

-

LinkedIn. (2024). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

Sources

- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cas 1185319-71-4|| where to buy 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)piperidine hydrochloride [english.chemenu.com]

- 5. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. Buy 4-(2-Methylpropyl)piperidine hydrochloride | 1019852-12-0 [smolecule.com]

- 7. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0|ZaiQi Bio-Tech [chemzq.com]

- 8. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Piperidine - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Elucidating the Pharmacological Identity of a Novel Pyrrol-Piperidine Scaffold

The intersection of established pharmacophores in novel chemical entities presents both a challenge and an opportunity in modern drug discovery. The compound 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride emerges from a rich chemical space, combining the biologically significant pyrrole and piperidine ring systems.[1][2][3][4][5] The piperidine moiety is a cornerstone in medicinal chemistry, prevalent in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[2][4] It often imparts favorable pharmacokinetic properties and serves as a versatile scaffold for interacting with a range of biological targets.[4] The pyrrole ring, another privileged heterocycle, is found in a multitude of natural products and synthetic drugs, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][6]

This guide puts forth a hypothesized mechanism of action for this compound, predicated on structure-activity relationships gleaned from similar compounds. Given the structural resemblance to molecules with known antipsychotic and neurological activity, we postulate that this compound may function as a potent and selective inverse agonist at the serotonin 2A receptor (5-HT2AR). This document will serve as a comprehensive roadmap for investigating this hypothesis, detailing the requisite experimental workflows, from initial target engagement to in vivo validation.

Part 1: The Hypothesized Mechanism of Action: A Serotonin 2A Receptor Inverse Agonist

The 5-HT2A receptor, a Gq/G11-coupled G-protein coupled receptor (GPCR), is a well-validated target for atypical antipsychotics. Inverse agonism at this receptor is a key mechanism for the efficacy of several marketed drugs for schizophrenia and other neuropsychiatric disorders. Structurally related piperidine derivatives have demonstrated high affinity and inverse agonist activity at the 5-HT2A receptor.[7] We hypothesize that this compound (designated herein as Compound X) follows this paradigm.

Inverse agonism implies that Compound X not only blocks the action of the endogenous agonist (serotonin) but also reduces the receptor's basal, constitutive activity. This leads to a downstream dampening of phospholipase C (PLC) activation, thereby reducing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium mobilization is a measurable hallmark of this activity.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of Compound X at the 5-HT2A receptor.

Caption: Hypothesized 5-HT2A receptor signaling and the inhibitory action of Compound X.

Part 2: A Validating Experimental Framework

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. This framework is designed to be self-validating, with each stage providing the foundation for the next, from initial binding confirmation to functional characterization and in vivo efficacy.

Workflow for Mechanism of Action Elucidation

Sources

- 1. cas 1185319-71-4|| where to buy 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)piperidine hydrochloride [english.chemenu.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenyl-Pyrrol-Piperidine Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

This guide provides an in-depth exploration of the structure-activity relationships (SAR) for the versatile phenyl-pyrrol-piperidine scaffold. This chemical motif is of significant interest to researchers and drug development professionals due to its prevalence in a wide array of biologically active agents. By understanding the causal relationships between structural modifications and pharmacological activity, we can more effectively design potent and selective therapeutic candidates. This document moves beyond a simple recitation of facts to provide field-proven insights into the experimental choices and self-validating systems that underpin robust drug discovery campaigns.

The Phenyl-Pyrrol-Piperidine Core: A Privileged Scaffold

The phenyl-pyrrol-piperidine framework incorporates three key pharmacophoric elements: a phenyl ring, a pyrrolidine (or pyrrole) ring, and a piperidine ring. Each of these components is a "privileged scaffold" in its own right, appearing in numerous approved drugs.[1][2][3] The phenyl group provides a platform for crucial hydrophobic and aromatic interactions with biological targets. The nitrogen-containing heterocyclic rings, pyrrolidine and piperidine, offer opportunities for hydrogen bonding, salt bridge formation, and the introduction of chirality, which can significantly impact potency and selectivity.[4][5] The combination of these three moieties in a single molecular architecture creates a rich three-dimensional chemical space for exploration.

The core structure allows for systematic modification at several key positions, enabling fine-tuning of a compound's physicochemical properties and its interaction with a specific biological target. The general structure can be depicted as follows:

Caption: General structure of the phenyl-pyrrol-piperidine scaffold.

Synthetic Strategies: Building the Analogs

The synthesis of phenyl-pyrrol-piperidine derivatives often involves multi-step sequences that allow for the introduction of diversity at various points. A common strategy involves the initial synthesis of a substituted piperidine core, followed by the attachment of the pyrrolidine and phenyl moieties. For instance, the synthesis of piperidinylpyrrolopyridines as H1 antagonists involves the hydrogenation of a pyridine precursor to form the core piperidine intermediate.[6]

A generalized synthetic workflow can be visualized as:

Caption: Generalized workflow for the synthesis of phenyl-pyrrol-piperidine analogs.

Structure-Activity Relationship (SAR) Analysis

The SAR of phenyl-pyrrol-piperidine compounds is highly dependent on the biological target. Below, we dissect the SAR for several important target classes.

Opioid Receptor Agonism

Phenylpiperidine derivatives are a well-established class of opioid analgesics.[7] SAR studies have shown that the nature of the substituents on both the phenyl and piperidine rings, as well as the linker between them, plays a critical role in determining binding affinity and selectivity for the μ-opioid receptor (MOR).[8][9]

-

Phenyl Ring: A hydroxyl group on the phenyl ring, particularly at the meta position, is often crucial for high-affinity binding, mimicking the phenolic hydroxyl of morphine.

-

Piperidine Ring: The substituent on the piperidine nitrogen is a key determinant of activity. Small alkyl groups are often optimal.

-

Stereochemistry: The stereochemistry at chiral centers within the piperidine ring can have a profound impact on potency. For example, in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the (3R, 4S)-enantiomer was found to be a more potent and selective MOR agonist than its (3S, 4R)-counterpart.[8][9]

Caption: Key SAR determinants for MOR agonism.

| Compound/Modification | MOR Ki (nM) | Key Structural Feature | Reference |

| Compound 23 | 0.0034 | 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol | [8][9] |

| (3R, 4S)-23 | 0.0021 | Enantiomer of Compound 23 | [8][9] |

| (3S, 4R)-23 | - | Less active enantiomer | [8][9] |

Histamine H1 Receptor Antagonism

A series of piperidinylpyrrolopyridine derivatives have been identified as potent and selective H1 antagonists.[6][9] In this class, the nature of the acid chain attached to the piperidine was found to be a key factor for maintaining in vivo duration of action and avoiding sedative properties.[6]

-

Piperidine Substituent: The substituent on the piperidine nitrogen is critical. An acid chain of appropriate length and composition is required for optimal activity and a good pharmacokinetic profile.

-

Pyrrolopyridine Core: The core heterocyclic system provides the necessary scaffold for interaction with the H1 receptor.

Caption: Key SAR determinants for H1 antagonism.

Cholinesterase Inhibition

Hybrid molecules incorporating a piperidine ring have been investigated as potential treatments for Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1]

-

Phenyl Ring Substituents: Electron-withdrawing groups, such as a nitro group, on the phenyl ring can enhance inhibitory activity. For instance, a meta-nitro substitution on the phenyl ring of a benzimidazole-based piperidine derivative resulted in good inhibition.[1]

-

Linker and Core: The nature of the heterocyclic core linked to the piperidine and the length of any alkyl chains can also influence potency.[5]

| Compound Series | Key Feature | AChE/BuChE Inhibition | Reference |

| Benzimidazole-piperidines | m-NO2 on phenyl ring | Good inhibition | [1] |

| Pyrrolidine derivatives | Phenyl ketone & 3-carbon chain | Potent PARP-1/-2 inhibition | [5] |

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the biological activity of phenyl-pyrrol-piperidine compounds.

Mu-Opioid Receptor (MOR) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the mu-opioid receptor.[10]

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the MOR.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human MOR (hMOR).

-

Radiolabeled MOR agonist (e.g., [³H]-DAMGO).

-

Test compounds.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Scintillation counter.

Workflow:

Caption: Workflow for the mu-opioid receptor binding assay.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Add scintillation cocktail to each well and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for and characterize AChE inhibitors.[11][12]

Objective: To measure the inhibition of AChE activity by a test compound.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[11][12]

Materials:

-

Acetylcholinesterase (AChE) enzyme.

-

Acetylthiocholine iodide (ATChI) as the substrate.

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (e.g., pH 8.0).

-

Test compounds.

-

96-well plate.

-

Microplate reader.

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, DTNB, and ATChI in phosphate buffer. Prepare serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, add:

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add 25 µL of the ATChI substrate solution to all wells to start the reaction.[12]

-

Measurement: Immediately measure the absorbance at 412 nm kinetically over 10-15 minutes, or as an endpoint reading after a fixed incubation time.[12]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

The phenyl-pyrrol-piperidine scaffold is a highly versatile and adaptable framework in medicinal chemistry. The structure-activity relationships are intricately linked to the specific biological target, with subtle modifications to the phenyl, pyrrol, or piperidine moieties leading to significant changes in potency, selectivity, and pharmacokinetic properties. A thorough understanding of these SAR trends, coupled with robust and validated in vitro assays, is essential for the successful design and development of novel therapeutics based on this privileged core structure. Future work in this area will likely focus on exploring new chemical space around this scaffold to identify compounds with novel mechanisms of action and improved therapeutic profiles.

References

-

Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1039. [Link]

-

Fonquerna, S., Miralpeix, M., Pagès, L., Puig, C., Cardús, A., Antón, F., Vilella, D., Aparici, M., Prieto, J., Warrellow, G., Beleta, J., & Ryder, H. (2005). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 1165–1167. [Link]

-

Chen, K. H., Chen, C. H., Hsu, C. C., Cheng, T. H., Lee, Y. R., & Chen, Y. F. (2015). Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells. Cellular Signalling, 27(12), 2413–2421. [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(3), 1599-1614. [Link]

-

ResearchGate. (n.d.). Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. [Link]

-

Tariq, S., et al. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 29(6), 1275. [Link]

-

Pettersson, F. (2012). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. [Link]

-

Kitamura, H., et al. (2021). Pharmacological Inhibition of CCR2 Signaling Exacerbates Exercise-Induced Inflammation Independently of Neutrophil Infiltration and Oxidative Stress. International Journal of Molecular Sciences, 22(25), 13801. [Link]

-

Srulevitch, D. B., & Lien, E. J. (1989). Design, Synthesis and SAR of Analgesics. Progress in Clinical and Biological Research, 291, 377–381. [Link]

-

Sharma, A. D., & Parmar, A. (2020). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 23(4), 357-366. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

-

Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]

-

Royal Society of Chemistry. (2012). CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. In Burger's Medicinal Chemistry and Drug Discovery. [Link]

-

National Center for Biotechnology Information. (2024). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. [Link]

-

Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]

-

Slideshare. (n.d.). SAR of H1 Receptor Antagonists. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. [Link]

-

YouTube. (2020). SAR of H1 Antagonist| Antihistamines| With structure and Examples| In Easy way. [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

PubMed. (1998). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. [Link]

-

Semantic Scholar. (n.d.). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. [Link]

-

DiscoverX. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. [Link]

-

Advanced Journal of Chemistry A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

-

National Center for Biotechnology Information. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Giani, R., Marinone, E., Melillo, G., Borsa, M., & Tonon, G. C. (1988). Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers. Arzneimittel-Forschung, 38(8), 1139–1141. [Link]

-

National Center for Biotechnology Information. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]

-

National Center for Biotechnology Information. (2020). Pyridine alkaloids with activity in the central nervous system. [Link]

-

Abou-Gharbia, M., Moyer, J. A., Nielsen, S. T., Webb, M., & Patel, U. (1995). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of Medicinal Chemistry, 38(20), 4026–4032. [Link]

-

ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. attogene.com [attogene.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride

Abstract

This document provides a comprehensive guide to the analytical methodologies for the characterization of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride (MPPH), a heterocyclic compound of interest in pharmaceutical development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a framework for identity confirmation, purity assessment, and quantification. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for assay and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural elucidation, and various spectroscopic techniques (UV-Vis, FT-IR, NMR) for structural confirmation. All protocols are presented with an emphasis on the scientific rationale behind procedural choices and are aligned with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).

Introduction

This compound is a substituted pyrrole-piperidine derivative. The robust analytical characterization of such active pharmaceutical ingredients (APIs) is a critical prerequisite for their advancement through the drug development pipeline. Ensuring the identity, purity, and strength of the compound is paramount for safety and efficacy. This application note presents a suite of analytical methods that can be employed to establish a comprehensive quality control strategy for MPPH.

The core structure of MPPH, featuring a phenyl-pyrrole moiety linked to a piperidine ring, dictates the selection of appropriate analytical techniques. The presence of chromophores allows for UV-based detection in liquid chromatography, while the overall structure lends itself to detailed characterization by mass spectrometry and nuclear magnetic resonance.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1185319-71-4 | [1] |

| Molecular Formula | C₁₈H₂₃ClN₂ | Inferred from Structure |

| Molecular Weight | 302.84 g/mol | Inferred from Structure |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water (predicted) | General knowledge |

Analytical Workflow Overview

A systematic approach is essential for the complete analytical characterization of MPPH. The following workflow diagram illustrates the logical progression from initial identification to comprehensive purity and assay determination.

Caption: Overall analytical workflow for MPPH characterization.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

Principle: Reversed-phase HPLC is the cornerstone for the assay and purity determination of many pharmaceutical compounds. The separation of MPPH from its potential impurities is achieved based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The hydrochloride salt form of MPPH enhances its aqueous solubility, making it well-suited for reversed-phase conditions.

HPLC Protocol

This protocol is a starting point and must be validated according to ICH guidelines Q2(R2).[2][3][4]

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for compounds with aromatic and aliphatic character. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic piperidine moiety. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |

| Gradient Elution | 0-20 min: 30-80% B20-25 min: 80-30% B25-30 min: 30% B (re-equilibration) | A gradient is employed to ensure elution of potential impurities with a wider range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides stable retention times and improved peak symmetry. |

| Detection Wavelength | 254 nm | The phenyl-pyrrole system is expected to have strong absorbance in this region. A full UV scan of a pure standard should be performed to determine the optimal wavelength. |

| Injection Volume | 10 µL | |

| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. | The diluent should be similar in composition to the initial mobile phase to ensure good peak shape. |

Data Analysis:

-

Assay: Calculate the amount of MPPH by comparing the peak area of the sample to that of a certified reference standard.

-

Purity: Determine the area percentage of the main peak relative to the total area of all peaks. Impurities can be quantified against a reference standard or by using relative response factors if known.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For MPPH, this method is ideal for identifying residual solvents from the synthesis process and for detecting thermally stable, volatile impurities. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.

GC-MS Protocol

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).

GC-MS Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, non-polar column suitable for a wide range of analytes. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temperature | 280 °C | Ensures complete volatilization of the analyte. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min | The temperature program is designed to separate solvents at the beginning of the run and then elute the higher-boiling analytes. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 40-500 | Covers the expected mass range of the parent compound and its fragments. |

| Sample Preparation | Dissolve the sample in methanol or dichloromethane at a concentration of 1 mg/mL. For analysis of the free base, the hydrochloride salt may need to be neutralized with a base (e.g., NaOH) and extracted into an organic solvent. |

Spectroscopic Characterization

Spectroscopic methods are fundamental for the unequivocal identification and structural confirmation of MPPH.

UV-Visible Spectroscopy

Principle: This technique measures the absorption of light in the ultraviolet and visible regions. The phenyl and pyrrole rings in MPPH constitute a chromophoric system that will exhibit characteristic absorption maxima.

Protocol:

-

Prepare a solution of MPPH in methanol at a concentration of approximately 10 µg/mL.

-

Use methanol as the blank.

-

Scan the solution from 200 to 400 nm.

-

Expected Outcome: A primary absorption maximum (λ_max) is anticipated in the range of 250-280 nm due to the π-π* transitions of the aromatic system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

Protocol:

-

Acquire the spectrum of the solid sample using an attenuated total reflectance (ATR) accessory.

-

Scan from 4000 to 400 cm⁻¹.

-

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (piperidine and methyl) |

| ~1600, ~1480 | Aromatic C=C skeletal vibrations |

| ~1450-1350 | C-N stretching vibrations |

| ~750, ~700 | C-H out-of-plane bending for monosubstituted benzene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are essential for confirming the structure of MPPH.

Protocol:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Predicted ¹H NMR Chemical Shifts (δ, ppm):

-

7.5-7.2: Multiplets corresponding to the phenyl group protons.

-

6.5-6.0: Signals for the pyrrole ring protons.

-

4.0-3.0: Signals for the piperidine ring protons, particularly those adjacent to the nitrogen.

-

2.5-1.5: Signals for the remaining piperidine protons and the methyl group on the pyrrole ring.

-

-

Predicted ¹³C NMR Chemical Shifts (δ, ppm):

-

140-120: Aromatic and pyrrole carbons.

-

60-40: Piperidine carbons.

-

~15: Methyl carbon.

-

Method Validation

All quantitative methods (especially HPLC for assay and purity) must be validated in accordance with ICH Q2(R2) guidelines.[2][3][4] The validation should demonstrate the method's suitability for its intended purpose by evaluating the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Caption: Key parameters for analytical method validation.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a high degree of confidence in the identity, purity, and assay of this compound. It is imperative that these methods are validated in the user's laboratory to ensure their suitability for the intended application in a regulated environment.

References

- Chemenu. 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)piperidine hydrochloride.

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Vladimirova, S., & Bijev, A. (2014). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 61(2), 53-60. [Link]

Sources

- 1. cas 1185319-71-4|| where to buy 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)piperidine hydrochloride [english.chemenu.com]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ema.europa.eu [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

Application Note: Structural Elucidation of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride using ¹H and ¹³C NMR Spectroscopy

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure.[1][2] This application note provides a detailed guide to the structural characterization of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride, a heterocyclic compound of interest in pharmaceutical research. The accurate determination of its chemical structure is a critical step for quality control, regulatory submission, and understanding its structure-activity relationship (SAR).[3][4][5]

This document will detail the rationale behind the experimental design, from sample preparation to the selection of NMR experiments. We will explore the expected ¹H and ¹³C NMR spectral features of the title compound, offering a predictive analysis grounded in the fundamental principles of NMR and data from related structural motifs.[6][7][8]

Rationale for Method Selection

The hydrochloride salt of a substituted piperidine-pyrrole derivative presents specific challenges and considerations for NMR analysis. The choice of solvent is paramount to ensure solubility and minimize interfering signals. The presence of both aromatic and aliphatic moieties, as well as a chiral center, necessitates a combination of one-dimensional (¹H, ¹³C) and potentially two-dimensional (COSY, HSQC, HMBC) NMR experiments for unambiguous signal assignment.[9][10][11][12]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for the protons and carbons of this compound. These predictions are based on the known spectral data of piperidine and pyrrole derivatives, taking into account the electronic effects of the substituents and the protonation state of the piperidine nitrogen.[7][13][14]

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Phenyl-H (ortho) | 7.5 - 7.6 | d | ~7-8 | Deshielded due to proximity to the pyrrole ring. |

| Phenyl-H (meta) | 7.3 - 7.4 | t | ~7-8 | |

| Phenyl-H (para) | 7.2 - 7.3 | t | ~7-8 | |

| Pyrrole-H | 6.0 - 6.2 | d | ~3-4 | Chemical shift influenced by the phenyl and methyl substituents.[6] |

| Pyrrole-H | 5.8 - 6.0 | d | ~3-4 | |

| Piperidine-CH (at N) | 4.0 - 4.2 | m | - | Broadened due to coupling with adjacent protons and potential conformational exchange. |

| Piperidine-CH₂ (axial) | 3.2 - 3.4 | m | - | Diastereotopic protons due to the chiral center. |

| Piperidine-CH₂ (equatorial) | 2.9 - 3.1 | m | - | |

| Piperidine-CH₂ (axial) | 2.0 - 2.2 | m | - | |

| Piperidine-CH₂ (equatorial) | 1.8 - 2.0 | m | - | |

| Pyrrole-CH₃ | 2.2 - 2.4 | s | - | |

| Piperidine-NH₂⁺ | 9.0 - 10.0 | br s | - | Broad signal, exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (δ, ppm) | Notes |

| Phenyl-C (ipso) | 130 - 132 | |

| Phenyl-C (ortho) | 128 - 130 | |

| Phenyl-C (meta) | 127 - 129 | |

| Phenyl-C (para) | 125 - 127 | |

| Pyrrole-C (ipso-phenyl) | 135 - 137 | |

| Pyrrole-C (ipso-methyl) | 128 - 130 | |

| Pyrrole-CH | 108 - 110 | |

| Pyrrole-CH | 105 - 107 | |

| Piperidine-CH | 50 - 55 | |

| Piperidine-CH₂ (adjacent to N) | 45 - 50 | |

| Piperidine-CH₂ | 30 - 35 | |

| Pyrrole-CH₃ | 12 - 15 |

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[15][16]

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

-

Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated methanol (CD₃OD) (0.6-0.7 mL)[17][18][19]

-

Tetramethylsilane (TMS) (optional, as an internal standard)[20][21][22][23]

-

5 mm NMR tubes

-

Vortex mixer

-

Pipettes

Protocol:

-

Weigh 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and transfer it to a clean, dry vial.[15]

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often a good choice for hydrochloride salts due to its polarity).[17][18][24]

-

Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary.

-

If using an internal standard, add a very small amount of TMS to the solution. The chemical shift of TMS is defined as 0.00 ppm.[21]

-

Carefully transfer the solution into a 5 mm NMR tube using a pipette, ensuring a sample height of 40-50 mm.[15]

-

Cap the NMR tube securely.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer used.[25][26][27][28][29]

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Workflow Diagram:

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Acquisition Protocol:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Set the acquisition parameters:

-

Pulse Program: Standard one-pulse sequence

-

Spectral Width: ~16 ppm (centered around 6-7 ppm)

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

-

-

Acquire the Free Induction Decay (FID).

-

Process the FID: Apply Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.[22][30]

¹³C NMR Acquisition Protocol:

-

Use the same locked and shimmed sample.

-

Set the acquisition parameters:

-

Pulse Program: Proton-decoupled one-pulse sequence (e.g., zgpg30)

-

Spectral Width: ~200-220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

Acquire and process the FID as described for the ¹H spectrum.

Structural Elucidation using 2D NMR

For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, 2D NMR experiments are highly recommended.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system. This is crucial for tracing the connectivity within the piperidine ring and identifying adjacent protons on the pyrrole and phenyl rings.[12]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.[11][12]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together different structural fragments, for example, connecting the piperidine ring to the pyrrole ring and the phenyl group to the pyrrole ring.[11][31]

Logical Relationship Diagram for Structural Elucidation:

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. azooptics.com [azooptics.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]

- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 8. An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 10. bbhegdecollege.com [bbhegdecollege.com]

- 11. ecommons.cornell.edu [ecommons.cornell.edu]

- 12. emerypharma.com [emerypharma.com]

- 13. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. organomation.com [organomation.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. labinsights.nl [labinsights.nl]

- 18. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 19. myuchem.com [myuchem.com]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. acs.org [acs.org]

- 22. TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. depts.washington.edu [depts.washington.edu]

- 25. r-nmr.eu [r-nmr.eu]

- 26. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 27. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 28. Basic Training SOPs | Nuclear Magnetic Resonance Labs [ionmr.cm.utexas.edu]

- 29. commons.ggc.edu [commons.ggc.edu]

- 30. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 31. pubs.acs.org [pubs.acs.org]

Application Note: A Cell-Based Assay for Screening Inhibitors of Secretory Phospholipase A2 (sPLA2) in Inflammatory Models

Introduction: Targeting sPLA2 in Inflammation

Secretory phospholipases A2 (sPLA2) are a family of enzymes that play a pivotal role in the initiation and propagation of inflammatory responses.[1][2] These enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, releasing lysophospholipids and free fatty acids, most notably arachidonic acid (AA).[2] AA is a precursor to a wide array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, which are central to numerous inflammatory diseases such as arthritis, atherosclerosis, and inflammatory ocular conditions.[1][3][4]

The upregulation and increased activity of sPLA2 are hallmarks of many inflammatory conditions.[4] Consequently, the inhibition of sPLA2 activity presents a compelling therapeutic strategy to mitigate inflammation.[2][4] Small molecule inhibitors, often containing heterocyclic scaffolds like pyrrole and piperidine, are of significant interest in drug discovery for their potential to modulate this pathway.[5][6]

This application note provides a detailed protocol for a robust, cell-based assay designed to screen and characterize potential inhibitors of sPLA2. We will utilize a well-established human cell line to model an inflammatory response and employ a colorimetric method to quantify sPLA2 activity. This protocol is designed for researchers in drug development and cell biology, offering a self-validating system to ensure data integrity and reproducibility.

The Scientific Principle: Quantifying sPLA2 Inhibition

The core of this assay is the quantification of sPLA2 enzymatic activity in a cellular context. The methodology relies on a synthetic substrate, 1,2-dithio analog of diheptanoyl phosphatidylcholine, which is specifically cleaved by most sPLA2 isoforms.[3][7] Upon hydrolysis of the thioester bond at the sn-2 position by sPLA2, a free thiol is released. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, also known as Ellman's reagent), producing a yellow-colored product, 2-nitro-5-thiobenzoate, which can be quantified by measuring its absorbance at 405-414 nm.[3][7] The intensity of the color is directly proportional to the sPLA2 activity. By introducing a potential inhibitor, such as 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride, a reduction in color development will indicate successful inhibition of the enzyme.

Caption: Simplified sPLA2 signaling cascade in inflammation.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents

-

Cell Line: Human monocytic cell line (e.g., HL-60) or mouse macrophage cell line (e.g., J774A.1).

-

Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Positive Control Inhibitor: A known sPLA2 inhibitor (e.g., Varespladib).

-

sPLA2 Assay Kit: Containing substrate, reaction buffer, and DTNB (e.g., Cayman Chemical Cat. No. 10004883 or similar). [7]* Instrumentation: 96-well plate reader capable of measuring absorbance at 405-414 nm. [7]

Experimental Workflow

Caption: High-level experimental workflow for the sPLA2 inhibition assay.

Step-by-Step Procedure

-

Cell Seeding:

-

Culture J774A.1 macrophages according to standard protocols.

-

Harvest cells and adjust the cell density to 5 x 10^5 cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound, this compound, and the positive control inhibitor in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. [7] * Carefully remove the old medium from the cells.

-

Add 100 µL of medium containing the appropriate concentration of the test compound, positive control, or vehicle control (medium with solvent only) to the respective wells.

-

Incubate for 1 hour at 37°C, 5% CO2.

-

-

Inflammatory Stimulation:

-

Prepare a stock solution of LPS in sterile PBS.

-

Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

-

Incubate the plate for 16-18 hours at 37°C, 5% CO2. This incubation period allows for the synthesis and secretion of sPLA2 by the macrophages. [8]

-

-

Sample Collection:

-

After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the supernatant (cell-free medium), which now contains the secreted sPLA2, for the enzymatic assay.

-

-

sPLA2 Activity Measurement:

-

Follow the instructions provided with your sPLA2 assay kit. [7]Typically, this involves adding a specific volume of the collected supernatant to a new 96-well plate.

-

Initiate the enzymatic reaction by adding the assay buffer, DTNB, and the sPLA2 substrate to each well.

-

Immediately place the plate in a plate reader and measure the absorbance at 414 nm every minute for 20-30 minutes to obtain a kinetic reading.

-

Data Analysis and Interpretation

The trustworthiness of this protocol is ensured by the inclusion of multiple controls, which serve to self-validate the experimental results.

-

Unstimulated Control: Cells treated with vehicle but not LPS. This determines the basal level of sPLA2 activity.

-

Vehicle Control (LPS-stimulated): Cells treated with vehicle and LPS. This represents 100% sPLA2 activity (0% inhibition).

-

Positive Control: Cells treated with a known sPLA2 inhibitor and LPS. This validates that the assay can detect inhibition.

Calculations

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Calculate the Percentage Inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (V_vehicle - V_inhibitor) / (V_vehicle - V_basal) ] * 100

-

V_vehicle: Rate of reaction in the vehicle control (LPS-stimulated).

-

V_inhibitor: Rate of reaction in the presence of the test inhibitor.

-

V_basal: Rate of reaction in the unstimulated control.

-

-

Determine the IC50 Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that reduces sPLA2 activity by 50%.

Sample Data Presentation

| Treatment Group | LPS (1 µg/mL) | sPLA2 Activity (mOD/min) | % Inhibition |

| Unstimulated Control | - | 5.2 | N/A |

| Vehicle Control (0.1% DMSO) | + | 45.8 | 0% |

| Positive Control (Varespladib, 1 µM) | + | 7.1 | 96% |

| Test Compound (10 nM) | + | 40.5 | 13% |

| Test Compound (100 nM) | + | 28.3 | 43% |

| Test Compound (1 µM) | + | 15.6 | 75% |

| Test Compound (10 µM) | + | 8.9 | 91% |

Calculated IC50 for Test Compound: ~150 nM

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for assessing the inhibitory potential of compounds like this compound against sPLA2 in a cell-based inflammatory model. By explaining the causality behind experimental choices and incorporating self-validating controls, this guide ensures the generation of reliable and reproducible data. This assay serves as a critical tool in the early-stage discovery and development of novel anti-inflammatory therapeutics.

References

-

Pindiprolu, S. K. S. S., & Challa, S. (2022). Secreted Phospholipases A2: Drivers of Inflammation and Cancer. MDPI. Retrieved from [Link]

-

Ye, Z., et al. (2018). The need for Group IIA secretory phospholipase A2 (sPLA2-IIA) inhibitors in inflammatory ocular disease treatment. OAText. Retrieved from [Link]

-

Chen, S., Yao, L., & Cunningham, T. J. (2012). Secreted Phospholipase A2 Involvement in Neurodegeneration: Differential Testing of Prosurvival and Anti-Inflammatory Effects of Enzyme Inhibition. PLOS ONE. Retrieved from [Link]

-

Murakami, M., et al. (2017). The Roles of the Secreted Phospholipase A2 Gene Family in Immunology. PMC. Retrieved from [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Inflammation and Autoimmune T cell assays. Retrieved from [Link]

-

AstraZeneca. (2016). Discovery of AZD2716: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Bartosh, T. J., et al. (2016). Macrophage Inflammatory Assay. Bio-protocol. Retrieved from [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Secreted Phospholipase A2 Involvement in Neurodegeneration: Differential Testing of Prosurvival and Anti-Inflammatory Effects of Enzyme Inhibition | PLOS One [journals.plos.org]

- 3. Phospholipase A2 Assay Kit (PLA2) (Colorimetric) (ab133089) | Abcam [abcam.com]

- 4. oatext.com [oatext.com]

- 5. cas 1185319-71-4|| where to buy 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)piperidine hydrochloride [english.chemenu.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. bio-protocol.org [bio-protocol.org]

Application Notes and Protocols for Preclinical Evaluation of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride

Abstract: This document provides a comprehensive guide for the preclinical evaluation of 4-(2-Methyl-5-phenyl-pyrrol-1-yl)-piperidine hydrochloride, a novel compound with potential therapeutic applications in pain management. Based on its structural features, specifically the 4-phenylpiperidine core, this guide hypothesizes its mechanism of action as a µ-opioid receptor agonist. Detailed protocols for in vitro receptor binding assays and in vivo analgesic efficacy studies using the hot plate test in mice are presented. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel analgesic compounds.

Introduction and Scientific Rationale

The 4-phenylpiperidine scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous clinically significant opioid analgesics.[1][2] Its derivatives have a well-documented history of acting as agonists at the µ-opioid receptor, which is a primary target for pain management.[2][3] The compound this compound incorporates this key pharmacophore. While direct preclinical studies on this specific molecule are not extensively reported in the public domain, its structural analogy to known µ-opioid agonists provides a strong rationale for its investigation as a potential analgesic agent.[3]

This guide, therefore, outlines a scientifically-grounded, hypothetical framework for the initial preclinical characterization of this compound. The protocols described herein are designed to first establish its affinity and selectivity for the µ-opioid receptor through in vitro binding assays, and subsequently to evaluate its potential analgesic efficacy in a validated in vivo model of nociception.

Hypothesized Mechanism of Action: µ-Opioid Receptor Agonism

The primary molecular target for this compound is hypothesized to be the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2] As an agonist, the compound would bind to the MOR, initiating a conformational change that triggers intracellular signaling cascades through inhibitory G-proteins (Gi/o).[2][4]

This activation leads to:

-

Inhibition of adenylyl cyclase: This reduces intracellular levels of cyclic adenosine monophosphate (cAMP).[2]

-

Modulation of ion channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels causes potassium efflux and neuronal hyperpolarization, while inhibition of voltage-gated calcium channels reduces neurotransmitter release from presynaptic terminals.[2]

Collectively, these actions decrease neuronal excitability and inhibit the transmission of nociceptive signals, resulting in analgesia.

Caption: Hypothesized µ-opioid receptor signaling pathway.

In Vitro Characterization: Receptor Binding Assay

To validate the hypothesis that this compound interacts with the µ-opioid receptor, a competitive radioligand binding assay is the gold standard. This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[5]

Protocol: µ-Opioid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human µ-opioid receptor (hMOR).

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing hMOR.

-

Radioligand: [³H]-DAMGO (a potent and selective MOR agonist).

-

Non-specific Binding Control: Naloxone.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: 96-well plate harvester, liquid scintillation counter.

Step-by-Step Procedure:

-

Reagent Preparation:

-